molecular formula C6H11BrO2 B2376737 2-Bromo-1,1-dimethoxycyclobutane CAS No. 20121-72-6

2-Bromo-1,1-dimethoxycyclobutane

Cat. No.: B2376737
CAS No.: 20121-72-6
M. Wt: 195.056
InChI Key: NUGDZTYCJVPTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1-dimethoxycyclobutane is an organic compound with the molecular formula C6H11BrO2. It is a cyclobutane derivative where two methoxy groups and one bromine atom are attached to the cyclobutane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1,1-dimethoxycyclobutane derivatives.

    Elimination: Formation of methoxy-substituted alkenes.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 1,1-dimethoxycyclobutane

Scientific Research Applications

2-Bromo-1,1-dimethoxycyclobutane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethoxycyclobutane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1-dimethoxycyclobutane is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. The bromine atom allows for selective substitution reactions, while the methoxy groups stabilize intermediates and influence the overall reactivity of the compound .

Properties

IUPAC Name

2-bromo-1,1-dimethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGDZTYCJVPTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.